molecular formula C10H12ClNO3 B13672822 Ethyl 6-chloro-4-methoxy-5-methylnicotinate

Ethyl 6-chloro-4-methoxy-5-methylnicotinate

Cat. No.: B13672822
M. Wt: 229.66 g/mol
InChI Key: AOQMKYLXEJWWLM-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-methoxy-5-methylnicotinate is a chemical compound with the molecular formula C10H12ClNO3. It is a derivative of nicotinic acid and belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-methoxy-5-methylnicotinate typically involves the esterification of 6-chloro-4-methoxy-5-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-methoxy-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 6-chloro-4-methoxy-5-methylnicotinic acid.

    Reduction: Formation of 6-chloro-4-methoxy-5-methyl-3-pyridinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-4-methoxy-5-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-methoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 6-chloro-4-methoxy-5-methylnicotinate can be compared with other similar compounds such as:

    Ethyl 6-chloro-5-methylnicotinate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 4,6-dichloro-5-methylnicotinate: Contains an additional chloro group, which may enhance its antimicrobial properties.

    Ethyl 6-chloro-5-methylpicolinate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-4-15-10(13)7-5-12-9(11)6(2)8(7)14-3/h5H,4H2,1-3H3

InChI Key

AOQMKYLXEJWWLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1OC)C)Cl

Origin of Product

United States

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